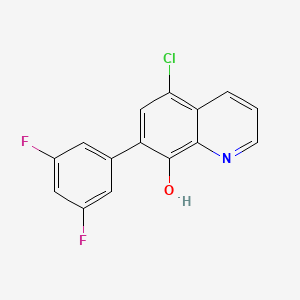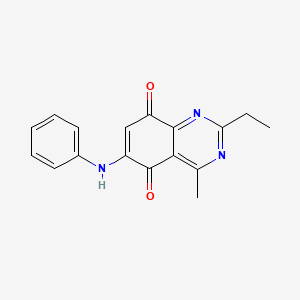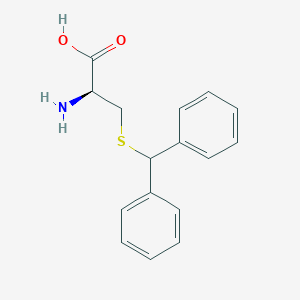
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound belonging to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide typically involves the acylation of anthranilic acid derivatives. One common method includes the use of ethoxymalonyl chloride followed by Dieckmann cyclization to form the quinoline core . The reaction conditions often require the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The presence of chlorine atoms enhances its binding affinity to these targets, making it a potent antimicrobial agent .
類似化合物との比較
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with potent antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
4-Hydroxyquinoline: A compound with similar structural features and biological activities.
Uniqueness
N-(6,8-Dichloro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is unique due to the presence of two chlorine atoms and a hydroxy group, which enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in the development of new therapeutic agents .
特性
CAS番号 |
64002-02-4 |
|---|---|
分子式 |
C11H8Cl2N2O3 |
分子量 |
287.10 g/mol |
IUPAC名 |
N-(6,8-dichloro-4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-4(16)14-9-10(17)6-2-5(12)3-7(13)8(6)15-11(9)18/h2-3H,1H3,(H,14,16)(H2,15,17,18) |
InChIキー |
YFJUCADGTRBSLP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C2=C(C(=CC(=C2)Cl)Cl)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)

![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)



